molecular formula C7H6BrFO B1526924 5-Bromo-2-fluoro-4-methylphenol CAS No. 1111096-04-8

5-Bromo-2-fluoro-4-methylphenol

Cat. No. B1526924
CAS RN: 1111096-04-8
M. Wt: 205.02 g/mol
InChI Key: REASDODZSVTATN-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylphenol is a compound used in the field of scientific research for its unique physical and chemical properties . It is an aryl fluorinated building block and can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .


Synthesis Analysis

The synthesis of 5-Bromo-2-fluoro-4-methylphenol involves several steps. For instance, one method involves taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-fluoro-4-methylphenol is C7H6BrFO. It has an average mass of 232.843 Da and a monoisotopic mass of 231.970642 Da .


Chemical Reactions Analysis

5-Bromo-2-fluoro-4-methylphenol may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists. It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-4-methylphenol has a molecular weight of 205.02 g/mol. It is a solid at room temperature .

Scientific Research Applications

Antibacterial and Antioxidant Properties

Bromophenols isolated from marine algae have demonstrated significant antibacterial and antioxidant activities. For example, compounds from Rhodomela confervoides showed moderate to high activity against several bacteria strains, indicating potential for antibacterial applications (Xu et al., 2003). Another study highlighted the antioxidant efficacy of bromophenols from the red algae, Vertebrata lanosa, showcasing their potential in cellular antioxidant applications (Olsen et al., 2013).

Environmental Toxicology

Research on 2,4,6-tribromophenol, a related compound, has provided insights into the environmental presence and toxicology of brominated phenols. This compound, used in various industrial applications, has been found ubiquitously in the environment and poses potential risks due to its toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Synthetic Chemistry Applications

The synthesis and reactivity of bromophenols and their derivatives, including those with similar substituent patterns to 5-Bromo-2-fluoro-4-methylphenol, are of interest for creating complex molecules. For example, a study on the regioselective monobromination of activated aromatics and heteroaromatics with N-bromosuccinimide highlights methodologies that could be applicable to synthesizing substituted phenols for various chemical studies and applications (Ganguly et al., 2005).

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2-fluoro-4-methylphenol is not mentioned in the search results, it is used in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

Safety and Hazards

The safety data sheet for 5-Bromo-2-fluoro-4-methylphenol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to ensure adequate ventilation .

Future Directions

As a compound used in scientific research, 5-Bromo-2-fluoro-4-methylphenol has potential applications in the development of new materials and drugs. Its use in the synthesis of Canagliflozin, a drug used for the treatment of type 2 diabetes mellitus, suggests potential future directions in medical and pharmaceutical research .

properties

IUPAC Name

5-bromo-2-fluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REASDODZSVTATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-4-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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